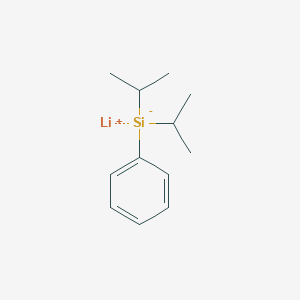
Lithium;phenyl-di(propan-2-yl)silanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;phenyl-di(propan-2-yl)silanide: is a chemical compound that features a lithium cation and a phenyl-di(propan-2-yl)silanide anion. This compound is part of the silanide family, which contains an anionic silicon(IV) center. The phenyl-di(propan-2-yl) group attached to the silicon atom adds complexity and unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium;phenyl-di(propan-2-yl)silanide typically involves the reaction of phenyl-di(propan-2-yl)silane with a lithium reagent. One common method is the reaction of phenyl-di(propan-2-yl)silane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium;phenyl-di(propan-2-yl)silanide can undergo oxidation reactions, where the silicon center is oxidized to form silanol or siloxane derivatives.
Reduction: The compound can participate in reduction reactions, often reducing other compounds while itself being oxidized.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl-di(propan-2-yl) group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced organic compounds and oxidized silanide.
Substitution: New silanide derivatives with different substituents.
Scientific Research Applications
Chemistry: Lithium;phenyl-di(propan-2-yl)silanide is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of silanides are being explored for their potential use in drug delivery systems and as bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;phenyl-di(propan-2-yl)silanide involves its ability to act as a nucleophile or a reducing agent. The silicon center can form bonds with various electrophiles, facilitating the formation of new compounds. The lithium cation plays a crucial role in stabilizing the anionic silicon center, enhancing its reactivity.
Comparison with Similar Compounds
Tris(trimethylsilyl)silanide: Contains three trimethylsilyl groups attached to the silicon center.
Tris(tert-butyl)silanide: Features three tert-butyl groups attached to the silicon center.
Tris(pentafluoroethyl)silanide: Contains three pentafluoroethyl groups attached to the silicon center.
Uniqueness: Lithium;phenyl-di(propan-2-yl)silanide is unique due to the presence of the phenyl-di(propan-2-yl) group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other silanides may not be as effective.
Properties
CAS No. |
62121-08-8 |
|---|---|
Molecular Formula |
C12H19LiSi |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
lithium;phenyl-di(propan-2-yl)silanide |
InChI |
InChI=1S/C12H19Si.Li/c1-10(2)13(11(3)4)12-8-6-5-7-9-12;/h5-11H,1-4H3;/q-1;+1 |
InChI Key |
BXQRHVUETHESSY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[Si-](C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















